2-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide
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Overview
Description
2-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide is a complex organic compound that features a benzamide core substituted with a morpholinopyridazine moiety
Mechanism of Action
Target of Action
The primary target of 2-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide is the Tyrosine-protein kinase ABL1 . This protein plays a key role in regulating cell growth and survival, and its dysregulation is implicated in several types of cancer.
Mode of Action
It is believed to interact with its target, the tyrosine-protein kinase abl1, potentially inhibiting its activity . This inhibition could disrupt the signaling pathways that promote cell growth and survival, leading to the death of cancer cells.
Biochemical Pathways
cell growth and survival pathways . By inhibiting the activity of Tyrosine-protein kinase ABL1, it could disrupt these pathways, leading to the death of cancer cells .
Result of Action
The result of the compound’s action is likely the inhibition of cell growth and survival, leading to the death of cancer cells . This is achieved through its interaction with Tyrosine-protein kinase ABL1 and the subsequent disruption of cell growth and survival pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by reacting hydrazine with a suitable dicarbonyl compound under reflux conditions.
Morpholine Substitution: The pyridazine ring is then reacted with morpholine in the presence of a base such as potassium carbonate to introduce the morpholine group.
Coupling with Benzamide: The final step involves coupling the morpholinopyridazine intermediate with 2-methylbenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of reactants.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its ability to interact with various biological targets.
Biology: The compound can be used in biochemical assays to study enzyme inhibition or receptor binding.
Materials Science: It may be used in the development of new materials with specific electronic or optical properties.
Industry: The compound can be a precursor for the synthesis of more complex molecules used in various industrial applications.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs share structural similarities and exhibit a range of biological activities.
Benzamide Derivatives: Compounds such as N-(2-chloropyridin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine also share a benzamide core and are studied for their pharmacological properties.
Uniqueness
2-methyl-N-(4-(6-morpholinopyridazin-3-yl)phenyl)benzamide is unique due to the specific combination of the morpholinopyridazine and benzamide moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with a different set of molecular targets compared to other similar compounds, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-methyl-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-16-4-2-3-5-19(16)22(27)23-18-8-6-17(7-9-18)20-10-11-21(25-24-20)26-12-14-28-15-13-26/h2-11H,12-15H2,1H3,(H,23,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFKUPXNXMHART-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCOCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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